O-Chlorophenolindophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

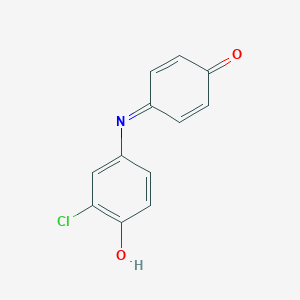

O-Chlorophenolindophenol, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photosynthesis Studies

O-Chlorophenolindophenol is extensively used in photosynthesis research to measure the activity of Photosystem II. By accepting electrons during the photochemical phase, it allows researchers to quantify the rate of photosynthetic electron transport.

- Case Study : A study conducted by Brusslan et al. (1985) demonstrated the use of DCPIP to analyze herbicide binding in Photosystem II, showcasing its role in understanding the mechanisms of herbicide action and plant responses to environmental stressors .

Enzyme Activity Assays

DCPIP is employed as a redox indicator in enzyme assays, particularly those involving dehydrogenases. Its color change from blue to colorless upon reduction provides a visual cue for enzymatic activity.

- Case Study : In a comparative analysis of various dehydrogenases, DCPIP was used to assess the kinetic parameters of enzymes involved in cellular respiration, highlighting its utility in metabolic studies.

Antioxidant Activity Measurement

The compound is also utilized to evaluate the antioxidant capacity of various substances by measuring their ability to reduce DCPIP.

- Data Table : The following table summarizes antioxidant activities measured using DCPIP across different samples:

| Sample | Initial DCPIP Absorbance | Final DCPIP Absorbance | Reduction Percentage |

|---|---|---|---|

| Green Tea Extract | 0.800 | 0.150 | 81.25% |

| Vitamin C Solution | 0.850 | 0.100 | 88.24% |

| Curcumin | 0.780 | 0.200 | 74.36% |

Microbial Metabolism Studies

DCPIP has been applied in microbiological research to study microbial respiration and metabolic pathways by monitoring changes in absorbance linked to electron transport processes.

- Case Study : An investigation into the respiratory pathways of Escherichia coli utilized DCPIP to track electron flow during aerobic and anaerobic conditions, providing insights into microbial energy production mechanisms.

Analyse Chemischer Reaktionen

Redox Behavior and Electron Transfer Reactions

DCPIP functions as a reversible redox dye, cycling between oxidized (blue, λ~max~ = 600 nm) and reduced (colorless) states. Key reactions include:

Reduction by Antioxidants

-

Ascorbic Acid :

DCPIP blue +Ascorbic Acid→DCPIPH2 colorless +Dehydroascorbic Acid

Stoichiometry: 1:1 molar ratio . -

Phenolic Antioxidants :

DCPIP oxidizes phenolic -OH groups in compounds like catechol (Cat), caffeic acid (Caf), and pyrogallol (Pyr). Stoichiometric ratios vary:

Electron Transport in Photosynthesis :

DCPIP acts as an artificial electron acceptor in chloroplasts, replacing NADP⁺ in the Hill reaction :

H2O+DCPIPlightO2+DCPIPH2

Kinetic and Mechanistic Studies

Reaction kinetics vary with pH and substrate:

Reaction with Cysteine

- pH Dependence : Maximum reactivity at pH 6.88 (k=306L mol−1 s−1) .

- Activation Energy : Ea=8.1kcal mol .

Reaction with Dithionite

Table 1: Recovery Rates of Antioxidants Using DCPIP Sensors

| Antioxidant | Recovery (%) (Sensor I/DOP) | Recovery (%) (Sensor II/DOP) |

|---|---|---|

| Catechol | 97.5 ± 3.5 | 96.7 ± 0.9 |

| Ferulic Acid | 93.3 ± 7.2 | 94.1 ± 3.1 |

| Pyrogallol | 91.2 ± 6.5 | 93.7 ± 2.1 |

Table 2: TAC in Commercial Juices (Expressed as Ascorbic Acid Equivalents)

| Sample | TAC (µg/mL) |

|---|---|

| Fresh Lemon Juice | 378.6 ± 9.5 |

| Canned Orange Juice (100%) | 513.6 ± 10.1 |

| Lipton Iced Tea (25%) | 95.9 ± 8.1 |

Prooxidant Chemotherapeutic Activity

DCPIP induces oxidative stress in melanoma cells by depleting glutathione and upregulating stress-response genes (e.g., HSPA6, HMOX1) . In vivo studies show tumor reduction in A375 xenograft models at systemic doses .

Reaction Mechanisms

- Inner-Sphere Electron Transfer : Dominates in reactions with thiols (e.g., cysteine), involving ligand bridging .

- Outer-Sphere Pathway : Observed in non-coordinating antioxidants like ascorbate .

Comparative Reactivity with Other Redox Dyes

| Dye | E∘ (V) | Primary Applications |

|---|---|---|

| DCPIP | +0.217 | Antioxidant assays, Hill reaction |

| Ferricyanide | +0.361 | Electron transport studies |

| Methylene Blue | +0.011 | Microbial staining |

Limitations and Interferences

- False Positives : Thiol-containing compounds (e.g., glutathione) reduce DCPIP independently of antioxidants .

- pH Sensitivity : Reactions require buffered conditions (optimal pH 6.5–7.0) .

This synthesis underscores DCPIP's versatility in redox chemistry, spanning analytical, biological, and therapeutic contexts. Its well-characterized reactions provide a model for studying electron transfer processes in complex matrices.

Eigenschaften

IUPAC Name |

4-(3-chloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIWVTZQQMUZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.